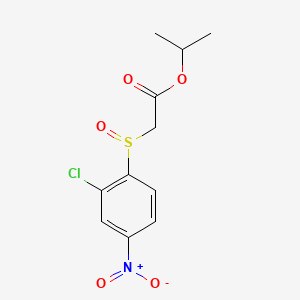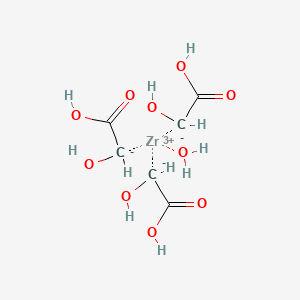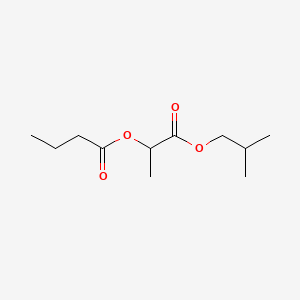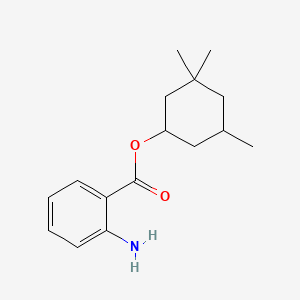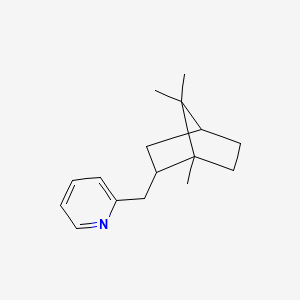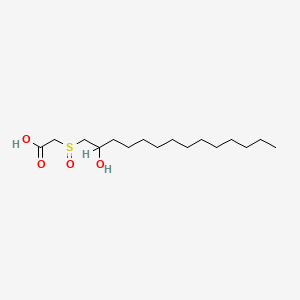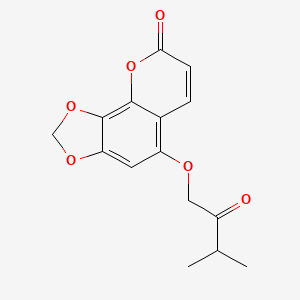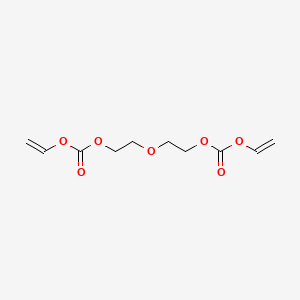
Einecs 300-104-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-104-9, also known by its CAS number 93920-20-8, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Analyse Chemischer Reaktionen
Einecs 300-104-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced .
Wissenschaftliche Forschungsanwendungen
Einecs 300-104-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be utilized in the development of diagnostic reagents or as a preservative in various formulations . Industrially, it can be employed in the production of specialty chemicals, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Einecs 300-104-9 involves its interaction with specific molecular targets and pathways. For example, in its role as a preservative, it exerts antimicrobial effects by penetrating cell membranes and inhibiting key enzymes in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Vergleich Mit ähnlichen Verbindungen
Einecs 300-104-9 can be compared with other similar compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, which are also used as preservatives in various applications . These compounds share similar mechanisms of action and antimicrobial properties but may differ in their specific applications, stability, and toxicity profiles .
Conclusion
This compound is a versatile compound with significant applications in scientific research, industry, and medicine. Its ability to undergo various chemical reactions and its effectiveness as a preservative make it a valuable substance in multiple fields.
Eigenschaften
CAS-Nummer |
93920-20-8 |
|---|---|
Molekularformel |
C17H37NO4 |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
1-(2-hydroxypropylamino)propan-2-ol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-5(8)3-7-4-6(2)9/h2-10H2,1H3,(H,12,13);5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
HPTCWSAVEQVHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Verwandte CAS-Nummern |
93882-25-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



